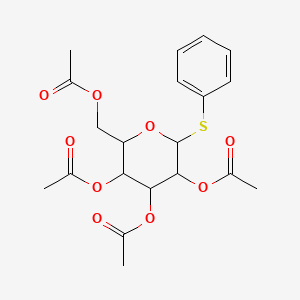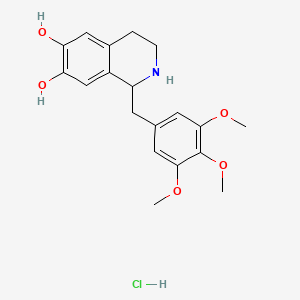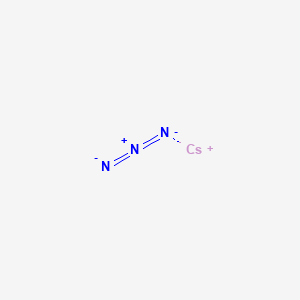
YTTRIUM SILICIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium silicide is a compound formed by the combination of yttrium and silicon. It is known for its unique properties, such as low electrical resistivity and high-temperature stability, making it a valuable material in various technological applications. This compound is particularly noted for its potential use in semiconductor devices due to its low Schottky barrier height, which enhances the efficiency of electronic components.
Preparation Methods
Synthetic Routes and Reaction Conditions: Yttrium silicide can be synthesized through several methods, including:
Solid-State Reaction: This involves the direct reaction of yttrium and silicon at high temperatures.
Sputtering Deposition: A thin film of yttrium is deposited on a silicon substrate using radio frequency sputtering, followed by annealing to form this compound.
Chemical Vapor Deposition: This method involves the reaction of yttrium chloride and silane gas at elevated temperatures to produce this compound films.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature furnaces and controlled atmospheres to prevent oxidation. The use of advanced deposition techniques, such as molecular beam epitaxy, ensures the formation of high-quality this compound films with precise control over thickness and composition .
Types of Reactions:
Oxidation: this compound undergoes oxidation at high temperatures, forming yttrium oxide and silicon dioxide.
Reduction: this compound can be reduced back to its elemental components under specific conditions, although this is less common in practical applications.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air at elevated temperatures (1000-1200°C) is commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas or other reducing atmospheres can be used for reduction processes.
Major Products:
Oxidation Products: Yttrium oxide (Y2O3) and silicon dioxide (SiO2).
Reduction Products: Elemental yttrium and silicon.
Scientific Research Applications
Yttrium silicide has a wide range of applications in scientific research and industry:
Semiconductor Devices: Due to its low Schottky barrier height, this compound is used in the fabrication of metal-oxide-semiconductor field-effect transistors (MOSFETs) and other semiconductor devices.
Protective Coatings: Its high-temperature stability makes this compound an excellent material for protective coatings in high-temperature environments, such as turbine blades and aerospace components.
Catalysis: this compound is also explored for its catalytic properties in various chemical reactions, including hydrogenation and dehydrogenation processes.
Mechanism of Action
The primary mechanism by which yttrium silicide exerts its effects is through its interaction with silicon substrates. The formation of a low Schottky barrier height at the interface between this compound and silicon enhances electron mobility, reducing contact resistance and improving the performance of semiconductor devices . Additionally, the high-temperature stability and oxidation resistance of this compound make it an effective protective coating material.
Comparison with Similar Compounds
- Titanium Silicide (TiSi2)
- Nickel Silicide (NiSi)
- Cobalt Silicide (CoSi2)
Yttrium silicide stands out due to its unique combination of low electrical resistivity, high-temperature stability, and low Schottky barrier height, making it a versatile material for advanced technological applications.
Properties
CAS No. |
12067-55-9 |
|---|---|
Molecular Formula |
Si2Y |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






